(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate
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Overview
Description
(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate is a natural product found in Tripterygium wilfordii with data available.
Scientific Research Applications
Crystal Structure Analysis
Macrocyclic compounds like the one mentioned, including structurally similar molecules, have been studied using X-ray structural analysis. This method is critical for understanding their molecular configurations, which is essential for their application in various scientific fields (Nguyen et al., 2017).
Synthesis and Degradation Studies
Research on similar complex organic compounds involves their synthesis and degradation. Studies like those conducted by Quyen et al. (1993) explore the degradation of similar compounds, providing insights into their stability and potential applications in areas like drug development and material science (Quyen et al., 1993).
Potential as Sialidase Inhibitors
Analogous compounds have been synthesized and evaluated for their potential as sialidase inhibitors. This aspect is significant for developing treatments against diseases where sialidase activity plays a role (Bernet et al., 1990).
Extraction and Transport Properties
Some structurally related compounds have been explored for their extraction and transport properties, particularly for ions like mercury(II). Such properties are valuable in areas like environmental chemistry and industrial applications (Mori et al., 1994).
Biological Activities
Compounds with similar complex structures have been investigated for their cytotoxic and antibacterial activities. This research is crucial for discovering new pharmaceuticals and understanding the interaction of these compounds with biological systems (Yu et al., 2019).
Properties
Molecular Formula |
C36H45NO17 |
---|---|
Molecular Weight |
763.7 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R)-19,20,22,23-tetraacetyloxy-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO17/c1-16-11-12-23-22(10-9-13-37-23)32(45)48-14-33(7)24-25(49-18(3)39)29(51-20(5)41)35(15-47-17(2)38)30(52-21(6)42)26(50-19(4)40)28(53-31(16)44)34(8,46)36(35,54-33)27(24)43/h9-10,13,16,24-30,43,46H,11-12,14-15H2,1-8H3/t16?,24-,25-,26+,27-,28+,29-,30+,33+,34?,35-,36+/m1/s1 |
InChI Key |
VCRRHFSJEWAFJW-ALXPVNJISA-N |
Isomeric SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H](C([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Synonyms |
tripfordine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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